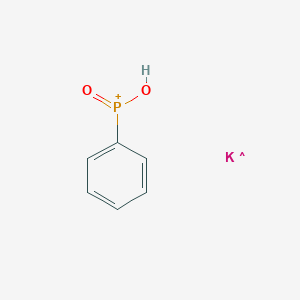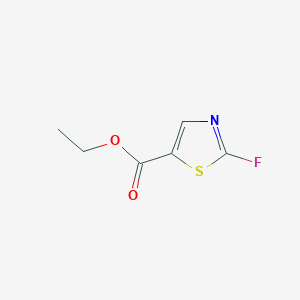
Cyclopentanone, 2-(2-methylpropylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentanone, 2-(2-methylpropylidene)- is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol It is a derivative of cyclopentanone, where the ketone group is substituted with a 2-methylpropylidene group
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(2-methylpropylidene)- can be synthesized through the reaction of cyclopentanone with an appropriate aldehyde or ketone in the presence of a base catalyst. One method involves the use of sodium hydroxide as a catalyst and beta-cyclodextrin as a phase-transfer catalyst. The reaction is carried out at 50°C for 10 hours, followed by neutralization with hydrochloric acid and extraction with toluene .
Industrial Production Methods
Industrial production methods for Cyclopentanone, 2-(2-methylpropylidene)- are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.
化学反応の分析
Types of Reactions
Cyclopentanone, 2-(2-methylpropylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylpropylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Cyclopentanone, 2-(2-methylpropylidene)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopentanone, 2-(2-methylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclopentanone: The parent compound, which lacks the 2-methylpropylidene group.
Cyclopentane, (2-methylpropylidene)-: A similar compound with a different substitution pattern.
Uniqueness
Cyclopentanone, 2-(2-methylpropylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
(2E)-2-(2-methylpropylidene)cyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h6-7H,3-5H2,1-2H3/b8-6+ |
InChIキー |
GSSRLAIHCZNDAA-SOFGYWHQSA-N |
異性体SMILES |
CC(C)/C=C/1\CCCC1=O |
正規SMILES |
CC(C)C=C1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12331470.png)
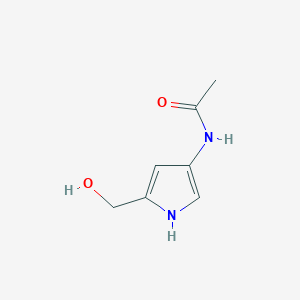

![7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro-](/img/structure/B12331492.png)
![Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-1-(phenylmethyl)-](/img/structure/B12331498.png)
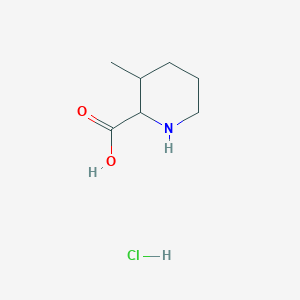

![3-Methyl-7-methylidene-[1,2]oxazolo[4,5-d]pyridazin-4-one](/img/structure/B12331510.png)
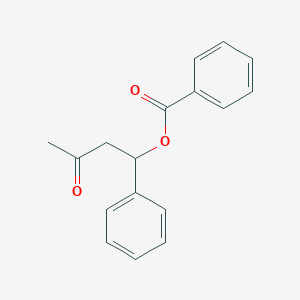
![4-Bromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12331527.png)
![5-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12331534.png)

